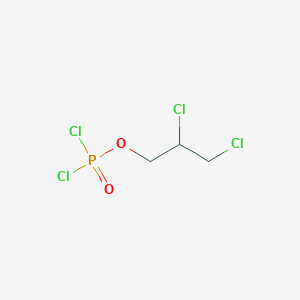

2,3-Dichloropropyl Phosphorodichloridate

Description

2,3-Dichloropropyl phosphorodichloridate is a distinct molecule within the broader family of organophosphorus compounds. Its structure, characterized by a central phosphorus atom bonded to two chlorine atoms, an oxygen atom, and a 2,3-dichloropropoxy group, positions it as a reactive intermediate in organic synthesis. While not as widely documented as some of its downstream products, its importance lies in its potential as a building block for more complex molecules, particularly in the synthesis of flame retardants and other specialty chemicals.

Organophosphorus chemistry is a cornerstone of modern chemical science, with its compounds finding applications in fields ranging from medicine to materials science. bldpharm.com These compounds are defined by the presence of a phosphorus-carbon bond and are integral to numerous industrial processes. bldpharm.com Halogenated organophosphorus compounds, in particular, have garnered significant attention for their utility as flame retardants, plasticizers, and pesticides.

This compound serves as a key precursor in the synthesis of various organophosphorus esters. The presence of two reactive P-Cl bonds allows for stepwise or simultaneous reactions with alcohols, phenols, or other nucleophiles to create a diverse range of phosphate (B84403) esters. The dichloropropyl moiety, with its chlorine atoms, often imparts desirable properties, such as reduced flammability, to the final products.

The general reaction for the formation of such phosphate esters from a phosphorodichloridate is as follows:

In this reaction, "R" represents the 2,3-dichloropropyl group, and "R'OH" represents an alcohol or phenol (B47542).

The history of organophosphorus chemistry dates back to the early 19th century, but it was the mid-20th century that saw a surge in research and development, particularly in the area of halogenated compounds. chem960.com The initial impetus for this research was often driven by the need for effective pesticides and chemical warfare agents. chem960.com However, the unique chemical properties of these compounds soon led to their exploration in other industrial applications.

The synthesis of phosphorodichloridates as intermediates became a critical step in the production of a wide array of organophosphorus compounds. The reaction of phosphorus oxychloride (POCl₃) with one equivalent of an alcohol is a common method for preparing these intermediates. This reaction provides a versatile platform for introducing various organic groups onto the phosphorus center.

Current research involving this compound and related compounds is largely driven by the demand for high-performance and safer materials. A primary research trajectory is the synthesis of novel flame retardants. The incorporation of both phosphorus and chlorine into a molecule is a well-established strategy for imparting flame retardancy to polymers. Research in this area focuses on creating additives that are effective at low concentrations, have minimal impact on the physical properties of the polymer, and exhibit low environmental persistence and toxicity.

Another area of investigation is the use of this compound as an intermediate in the synthesis of complex organic molecules for applications beyond flame retardants. The reactivity of the P-Cl bonds allows for its use in creating ligands for catalysis, extractants for metal recovery, and precursors for biologically active compounds.

The table below provides a summary of key research areas and potential applications for compounds derived from this compound.

| Research Area | Potential Applications | Key Focus |

| Flame Retardants | Polyurethanes, epoxy resins, textiles | High efficiency, low toxicity, thermal stability |

| Organic Synthesis | Specialty chemicals, functional materials | Versatile intermediate, building block for complex molecules |

| Materials Science | Polymer additives, surface modifiers | Enhancing material properties, creating functional surfaces |

Due to the limited publicly available research specifically on this compound, the following table presents representative data for a closely related and well-studied end-product, Tris(2,3-dichloropropyl) phosphate, to illustrate the typical properties of such halogenated organophosphorus compounds.

| Property | Value |

| Chemical Formula | C₉H₁₅Cl₆O₄P |

| Molecular Weight | 430.90 g/mol |

| Appearance | Clear, viscous liquid |

| Boiling Point | 220 °C at 5 mmHg |

| Density | 1.51 g/cm³ at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-dichlorophosphoryloxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl4O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVLBHTBQMWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl4O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloropropyl Phosphorodichloridate

Precursor Chemistry and Feedstock Considerations

The successful synthesis of 2,3-Dichloropropyl Phosphorodichloridate is critically dependent on the procurement and preparation of its two primary molecular components: the 2,3-dichloropropyl group and the phosphorodichloridate functional group. This requires careful consideration of the feedstocks for both the hydrocarbon and the phosphorus portions of the molecule.

Chlorination of Propane Derivatives

The chlorinated C3 backbone of the target molecule is derived from 2,3-dichloro-1-propanol (B139626). The industrial production of this key precursor often starts with glycerol (B35011), a readily available byproduct from biodiesel manufacturing. asianpubs.orgresearchgate.net The hydrochlorination of glycerol can be achieved using hydrogen chloride gas in the presence of a carboxylic acid catalyst, such as acetic acid. google.comgoogle.com This process yields a mixture of dichloropropanol (B8674427) isomers, including 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol. google.comgoogle.com

The reaction conditions for glycerol hydrochlorination are optimized to maximize the yield of the desired dichloropropanol isomers. Typical parameters include reaction temperatures between 70-140°C and the continuous removal of water to drive the reaction forward. google.comgoogle.com

Table 1: Representative Conditions for Dichloropropanol Synthesis from Glycerol

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Glycerol | asianpubs.orggoogle.com |

| Chlorinating Agent | Gaseous Hydrogen Chloride (HCl) | google.com |

| Catalyst | Carboxylic Acid (e.g., Acetic Acid, Malonic Acid) | asianpubs.orggoogle.com |

| Temperature | 70-140 °C | google.comgoogle.com |

| Pressure | Reduced Pressure | google.com |

Another significant route to dichloropropanols, and subsequently epichlorohydrin (B41342), involves the chlorination of propylene. researchgate.net Furthermore, epichlorohydrin itself can serve as a precursor. The reaction of epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, can yield a protected form of the chlorinated backbone, which can be further processed. niscpr.res.in

Phosphorylation Reagents and Chlorinating Agents

The introduction of the phosphorodichloridate group is accomplished using a phosphorylating agent that also contains the necessary chlorine atoms. Phosphorus oxychloride (POCl₃) is the most prominent and widely used reagent for this purpose. wikipedia.orgresearchgate.net It is a colorless, fuming liquid that reacts readily with alcohols to form phosphate (B84403) esters, releasing hydrogen chloride as a byproduct. wikipedia.orgnoaa.gov

The high reactivity of POCl₃ stems from the electrophilic nature of the phosphorus atom and the good leaving group potential of the chloride ions. This allows for the direct conversion of alcohols to their corresponding phosphorodichloridates under relatively mild conditions. The commercial production of phosphorus oxychloride is typically achieved through the oxidation of phosphorus trichloride (B1173362) (PCl₃). wikipedia.org

Table 2: Key Phosphorylating and Chlorinating Agents

| Reagent | Chemical Formula | Key Application |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Direct phosphorylation of alcohols to phosphorodichloridates. wikipedia.org |

| Phosphorus Trichloride | PCl₃ | Precursor for the synthesis of phosphorus oxychloride. wikipedia.org |

Classical Synthetic Routes

Traditional methods for synthesizing this compound rely on well-established reactions in organophosphorus chemistry, primarily focusing on the esterification of a pre-formed dichloropropanol.

Direct Halogenation-Phosphorylation Approaches

A direct, single-step synthesis involving the simultaneous chlorination and phosphorylation of a propane-based precursor like allyl alcohol is theoretically conceivable but presents significant practical challenges. Such a reaction would require a complex reagent system capable of adding chlorine across a double bond while also forming a phosphate ester linkage at a hydroxyl group. Controlling the selectivity of these concurrent reactions to avoid the formation of numerous byproducts would be difficult, and this route is not commonly employed in standard industrial synthesis.

Esterification of Phosphorus Oxychloride with Dichloropropanols

The most direct and classical method for synthesizing this compound is the reaction of 2,3-dichloro-1-propanol with phosphorus oxychloride. This reaction is a specific example of the general synthesis of organophosphate esters. wikipedia.org

In this process, one equivalent of 2,3-dichloro-1-propanol reacts with phosphorus oxychloride. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This results in the displacement of one chloride ion and the formation of the desired phosphorodichloridate ester, with hydrogen chloride gas evolved as a byproduct. wikipedia.org

Reaction Scheme: CH₂(Cl)CH(Cl)CH₂OH + POCl₃ → CH₂(Cl)CH(Cl)CH₂O-P(O)Cl₂ + HCl

The reaction is typically performed in a reactor that allows for the controlled addition of the alcohol to the phosphorus oxychloride and for the safe venting of the evolved HCl gas. noaa.gov An excess of phosphorus oxychloride may be used to ensure complete conversion of the alcohol and to facilitate the removal of the HCl byproduct. google.com The temperature is generally kept low to moderate to control the exothermic reaction. google.com

Advanced Synthetic Strategies

While the classical esterification route is robust, advancements in chemical synthesis offer potential for process optimization. Advanced strategies could focus on improving reaction efficiency, minimizing waste, and enhancing safety.

One potential area for advancement is the use of catalysis. Organocatalysis and metal complex catalysis are increasingly used in the asymmetric synthesis of organophosphorus compounds, offering pathways to greater control and efficiency. researchgate.netmdpi.com While not specifically documented for this compound, the development of a catalyst to facilitate the esterification reaction at lower temperatures or with higher selectivity could be beneficial.

Phase-transfer catalysis (PTC) represents another advanced approach. PTC is effective in reactions involving multiple phases, such as a liquid organic substrate and an inorganic reagent. This technique could be adapted to manage the HCl byproduct by using a basic aqueous phase to neutralize it in situ, thereby driving the reaction to completion and simplifying downstream processing. tandfonline.com

Furthermore, the implementation of continuous flow reaction systems, as opposed to traditional batch processing, could offer significant advantages. Continuous flow reactors can provide superior temperature control, enhanced safety for handling reactive chemicals like POCl₃, and improved product consistency.

Catalytic Synthesis Approaches

Catalysis is central to the efficient synthesis of this compound, with both homogeneous and heterogeneous systems offering distinct advantages. These approaches primarily involve the reaction of a phosphorus source, such as phosphorus oxychloride, with a propylenic precursor.

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a common method for producing related organophosphate esters. In a typical synthesis, a Lewis acid catalyst is employed to facilitate the reaction between phosphorus oxychloride and an appropriate precursor like epichlorohydrin. For instance, the synthesis of the closely related tris(2,3-dichloropropyl) phosphate utilizes aluminum chloride (AlCl₃) as a catalyst. google.com The catalyst activates the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the alcohol or epoxide.

The general mechanism involves the coordination of the Lewis acid to the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the stepwise addition of the alcohol substrate. The choice of catalyst and reaction conditions, such as temperature and solvent, is critical in controlling the reaction rate and minimizing the formation of by-products. While effective, a key challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture post-synthesis, which can complicate purification processes. researchgate.net

Table 1: Comparison of Catalytic Synthesis Approaches

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) |

| Example Catalyst | Aluminum Chloride (AlCl₃) | Solid acids (e.g., SO₄²⁻/ZrO₂-Fe₂O₃) google.com |

| Reaction Conditions | Typically milder temperatures (e.g., 50-80°C) google.com | Often higher temperatures (e.g., 120-160°C) google.com |

| Catalyst Separation | Difficult; often requires quenching and extraction | Easy; simple filtration |

| Catalyst Reusability | Generally not reusable | High potential for recycling google.com |

| Advantages | High activity and selectivity | Ease of separation, potential for continuous processes |

| Disadvantages | Catalyst recovery challenges, potential for product contamination | Potentially lower activity, mass transfer limitations |

Heterogeneous catalysis offers a compelling alternative, primarily addressing the challenge of catalyst separation. In this approach, a solid catalyst is used to mediate the reaction between the phosphorus source and the alcohol. For the synthesis of similar compounds like tris(1,3-dichloropropyl) phosphonate (B1237965), solid acid catalysts have been developed. google.com These catalysts, such as sulfated zirconia-iron oxides (SO₄²⁻/ZrO₂-Fe₂O₃), provide acidic sites on their surface that activate the reactants. google.com

The key advantage of this method is the straightforward recovery of the catalyst by simple filtration once the reaction is complete, allowing for its potential reuse and reducing waste. google.com This aligns with the principles of green chemistry. The process for synthesizing tris(1,3-dichloropropyl) phosphonate involves reacting dichloropropanol with phosphorus pentoxide in the presence of the solid acid catalyst. google.com This demonstrates a pathway that avoids corrosive and difficult-to-handle reagents like phosphorus oxychloride, although it produces a phosphonate rather than a phosphate. The application of similar solid acid catalysts to the reaction of 2,3-dichloropropan-1-ol with phosphorus oxychloride represents a promising area for developing more sustainable synthetic routes.

Stereoselective Synthesis Considerations

The molecular structure of this compound contains at least one stereocenter at the second carbon of the propyl chain. This introduces the possibility of chirality, making stereoselective synthesis a critical consideration for accessing specific stereoisomers, which can have distinct properties.

The synthesis of chiral organophosphorus compounds with precise stereochemical control is a significant challenge in organic chemistry. rsc.orgresearchgate.net Enantioselective and diastereoselective pathways are employed to produce specific isomers of chiral molecules like this compound. These methods often rely on the use of chiral auxiliaries, catalysts, or substrates.

Chiral organocatalysts can be used to direct the stereochemical outcome of the phosphorylation reaction. mdpi.comresearchgate.net For example, a chiral base could selectively deprotonate one enantiomer of a racemic alcohol, leading to its preferential reaction. Alternatively, chiral Lewis acids can coordinate to the phosphorylating agent, creating a chiral environment that favors the formation of one stereoisomer over another. ohiolink.edu The use of chiral auxiliaries, such as those derived from naturally occurring molecules like menthol (B31143) or BINOL, attached to the phosphorus reagent can also effectively control the stereochemistry of the product. rsc.orgresearchgate.net

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Key Components |

|---|---|---|

| Chiral Catalysis | A chiral catalyst creates a stereochemically defined environment for the reaction. mdpi.com | Chiral Lewis acids, organocatalysts (e.g., based on cinchona alkaloids). researchgate.netohiolink.edu |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. rsc.orgresearchgate.net | TADDOL, BINOL, menthol derivatives. rsc.orgresearchgate.net |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. | Enzymes like phosphotriesterase (PTE) and its mutants. tamu.edu |

In addition to the chirality on the dichloropropyl group, the phosphorus atom itself can become a stereocenter if it is bonded to four different substituents. Achieving control over this "P-chirality" is a specialized area of stereoselective synthesis. ohiolink.edu The synthesis of P-chiral compounds is often approached by using chiral reagents or catalysts that can differentiate between the prochiral faces of the phosphorus atom during the reaction.

Enzymatic methods have shown remarkable success in this area. For instance, engineered mutants of the enzyme phosphotriesterase (PTE) can selectively hydrolyze one enantiomer from a prochiral organophosphate, yielding a chiral product with high enantiomeric excess. tamu.edu This approach highlights the potential of biocatalysis in generating optically pure organophosphorus compounds. Chemical methods often involve a stepwise substitution on the phosphorus center using chiral alcohols and resolving agents to separate the resulting diastereomers.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include the use of less hazardous materials, improving atom economy, and minimizing waste.

One of the primary goals is to replace hazardous reagents and catalysts with safer alternatives. For example, moving away from volatile and corrosive starting materials towards more stable ones is a key objective. The use of recyclable heterogeneous catalysts, as discussed previously, is a cornerstone of green synthesis design. google.com These catalysts not only simplify product purification but also reduce the generation of waste associated with catalyst removal. nih.gov

Electrochemical Synthesis Methods

Information regarding the electrochemical synthesis of this compound is not available in the reviewed scientific literature.

Solvent-Free and Reduced-Waste Protocols

Detailed solvent-free or reduced-waste protocols for the synthesis of this compound are not described in the available literature. While there is research into creating more environmentally friendly synthetic routes for related organophosphorus compounds, such as using solid acid catalysts to reduce waste in the synthesis of tris(1,3-dichloropropyl) phosphonate, these methods have not been specifically applied to or reported for this compound. google.com

Reactivity and Mechanistic Investigations of 2,3 Dichloropropyl Phosphorodichloridate

Electrophilic Character and Reaction Sites

2,3-Dichloropropyl phosphorodichloridate, with the chemical formula C₃H₅Cl₂O(P(O)Cl₂), is a bifunctional organophosphorus compound. The central phosphorus atom is in a +5 oxidation state and is bonded to two chlorine atoms and two oxygen atoms (one phosphoryl P=O and one ester P-O-R). The high electronegativity of these four substituents creates a significant partial positive charge on the phosphorus atom, rendering it highly electrophilic.

This pronounced electrophilicity makes the phosphorus atom the primary site for nucleophilic attack. The two P-Cl bonds are the most labile and serve as the principal reaction sites for nucleophilic substitution. The general reactivity is analogous to other phosphorodichloridates, such as ethyl phosphorodichloridate, which are known to be highly reactive towards nucleophiles. noaa.gov The carbon atoms of the 2,3-dichloropropyl group also represent potential electrophilic sites, but reactions at the phosphorus center are typically more facile and are the focus of this discussion.

The key electrophilic and reactive sites are summarized below:

| Site | Description | Type of Reaction |

| Phosphorus Atom | Highly electron-deficient due to bonding with two chlorine and two oxygen atoms. | Nucleophilic Substitution |

| P-Cl Bonds | Polar covalent bonds with good leaving group potential (Cl⁻). | Cleavage during nucleophilic substitution |

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the tetracoordinate phosphorus center is the characteristic reaction of this compound. These reactions allow for the systematic replacement of the chlorine atoms with a wide variety of nucleophilic moieties, providing a versatile route to more complex organophosphate derivatives. The displacement of the chloride leaving group by an incoming nucleophile can proceed through different mechanisms. sapub.org

Generally, these reactions are considered to proceed via either a concerted, associative Sɴ2-type mechanism involving a single pentacoordinate transition state, or a stepwise addition-elimination (A-E) mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. sapub.orgnih.gov The specific pathway can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. nih.gov For reactive substrates like phosphorodichloridates, the reactions are often rapid and exothermic.

This compound readily reacts with hydroxyl-containing compounds such as alcohols (R-OH) and phenols (Ar-OH). In these reactions, the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. The reaction produces a new phosphate (B84403) ester and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent side reactions, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the HCl formed.

The general reaction is as follows: C₃H₅Cl₂O-P(O)Cl₂ + R-OH → C₃H₅Cl₂O-P(O)Cl(OR) + HCl

A second equivalent of the alcohol or a different alcohol can then displace the remaining chlorine atom to form a di-substituted phosphate triester.

Table 1: Representative Reactions with Alcohols and Phenols This table presents expected products based on established organophosphorus reactivity principles.

| Nucleophile | Reagent Name | Expected Product |

|---|---|---|

| CH₃OH | Methanol | 2,3-Dichloropropyl methyl phosphochloridate |

| CH₃CH₂OH | Ethanol | 2,3-Dichloropropyl ethyl phosphochloridate |

| C₆H₅OH | Phenol (B47542) | 2,3-Dichloropropyl phenyl phosphochloridate |

The sequential displacement of the two chlorine atoms allows for controlled, stepwise esterification. By carefully managing the reaction stoichiometry and conditions, it is possible to synthesize either mono- or di-esters with high selectivity.

Mono-esterification: The addition of one equivalent of an alcohol or phenol in the presence of one equivalent of base at a controlled temperature preferentially yields the monosubstituted product, 2,3-dichloropropyl alkyl/aryl phosphochloridate. This intermediate retains a reactive P-Cl bond for further functionalization.

Di-esterification: The addition of two equivalents of the same alcohol results in the formation of a symmetrical phosphate triester. Alternatively, a stepwise approach using two different alcohols can be employed to synthesize asymmetrical triesters, which are valuable in various applications.

Table 2: Stoichiometric Control of Esterification

| Molar Ratio (Reagent:Alcohol:Base) | Expected Major Product | Product Class |

|---|---|---|

| 1 : 1 : 1 | C₃H₅Cl₂O-P(O)Cl(OR) | Phosphorochloridate |

| 1 : 2 : 2 | C₃H₅Cl₂O-P(O)(OR)₂ | Symmetrical Phosphate Triester |

The reaction of this compound with primary (RNH₂) or secondary (R₂NH) amines is a fundamental method for the synthesis of phosphoramidates. researchgate.netjku.at The nitrogen atom of the amine, with its lone pair of electrons, serves as a potent nucleophile that attacks the phosphorus center, displacing a chloride ion to form a stable phosphorus-nitrogen (P-N) bond.

Similar to reactions with alcohols, a base is required. If the amine nucleophile is not used in excess (to act as both nucleophile and base), an auxiliary non-nucleophilic base is added to neutralize the generated HCl. The reaction can be controlled to produce phosphoramidochloridates (from one equivalent of amine) or bis(phosphoramidates) (from two equivalents of amine). This chemistry is a cornerstone of the synthesis of many biologically active molecules and ligands. nih.gov

Table 3: Representative Reactions for Phosphoramidate (B1195095) Formation This table presents expected products based on established organophosphorus reactivity principles.

| Nucleophile | Reagent Name | Expected Product (Monosubstituted) |

|---|---|---|

| CH₃NH₂ | Methylamine | N-Methyl-P-(2,3-dichloropropyl) phosphoramidochloridate |

| (CH₃CH₂)₂NH | Diethylamine | N,N-Diethyl-P-(2,3-dichloropropyl) phosphoramidochloridate |

| C₆H₅NH₂ | Aniline | N-Phenyl-P-(2,3-dichloropropyl) phosphoramidochloridate |

Absence of Specific Research Data Hinders Detailed Analysis of this compound Reactivity

General mechanistic pathways for the reactions of phosphorodichloridates with nucleophiles, such as amines and carboxylates, are understood to proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. The preferred pathway is influenced by factors including the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. However, without specific studies on this compound, any discussion of its reactivity remains speculative and cannot be supported by the detailed research findings and data tables required for a thorough scientific article.

Similarly, a detailed analysis of the role of charge distribution, steric hindrance, transition state analysis, and leaving group efficacy is not possible without specific experimental or computational data for this compound. While the bulky 2,3-dichloropropyl group is expected to exert significant steric influence on the reaction center, the precise quantitative effects on reaction rates and mechanisms have not been documented.

Due to the lack of specific research findings, it is not possible to construct the requested article with the required level of detail and scientific accuracy for each of the specified subsections. The generation of data tables, which would form a crucial part of the analysis, is unachievable without experimental or computational results from studies focused on this compound.

Therefore, the following sections, as outlined in the user's request, cannot be populated with the required detailed and specific information:

Reaction Mechanisms and Intermediates

Influence of Leaving Group Efficacy

Further research, including dedicated kinetic and computational studies on this compound, would be necessary to provide the specific data required to generate the requested scientific article.

Polymerization Initiation Chemistry

Role as a Monomer or Precursor in Polymer Backbone Formation

Information regarding the role of this compound as a direct monomer or a precursor for the formation of polymer backbones is not available in the reviewed scientific literature.

Mechanisms of Polycondensation and Ring-Opening Polymerization (where applicable)

Due to the lack of evidence for the use of this compound in polymerization, a discussion of the specific mechanisms of polycondensation or ring-opening polymerization involving this compound is not applicable.

Derivatization Chemistry and Functional Group Interconversions Involving 2,3 Dichloropropyl Phosphorodichloridate

Transformation into Diverse Organophosphorus Scaffolds

The high reactivity of the P-Cl bonds in 2,3-Dichloropropyl phosphorodichloridate makes it a versatile precursor for the synthesis of various organophosphorus compounds through nucleophilic substitution reactions.

Synthesis of Organophosphates

The reaction of this compound with alcohols and phenols is a primary method for the synthesis of corresponding organophosphate esters. This transformation is fundamental in accessing a wide range of derivatives, including those with significant industrial applications such as flame retardants.

A key example is the synthesis of tris(2,3-dichloropropyl) phosphate (B84403), a widely used flame retardant. While often synthesized from phosphorus oxychloride and epichlorohydrin (B41342), its structure highlights the type of organophosphate accessible from a 2,3-dichloropropyl phosphorus precursor. The synthesis involves the stepwise replacement of the chlorine atoms on the phosphorus center with alkoxy or aryloxy groups.

The general reaction can be represented as:

O=P(Cl)₂(OCH₂CHClCH₂Cl) + 2 R-OH → O=P(OR)₂(OCH₂CHClCH₂Cl) + 2 HCl

Where R can be an alkyl or aryl group. The reaction conditions, such as the presence of a base to scavenge the liberated HCl, and the nature of the alcohol or phenol (B47542), can be tailored to control the reaction and optimize the yield of the desired organophosphate.

Table 1: Examples of Organophosphates Derived from this compound Precursors

| Reactant | Product | Application |

| Alcohols (e.g., ethanol, propanol) | Dialkyl (2,3-dichloropropyl) phosphates | Intermediate, Plasticizer |

| Phenols (e.g., phenol, cresols) | Diaryl (2,3-dichloropropyl) phosphates | Flame Retardant |

| Diols (e.g., ethylene (B1197577) glycol) | Cyclic and polymeric phosphates | Polymer Additive |

Formation of Phosphonates (e.g., from reduction or rearrangement)

Currently, there is limited specific information available in the reviewed literature detailing the direct conversion of this compound into phosphonates through reduction or rearrangement reactions.

Generation of Phosphinates (if applicable via specific routes)

Similarly, specific routes for the generation of phosphinates directly from this compound are not extensively documented in the available scientific literature.

Cyclization Reactions and Heterocycle Formation

The presence of multiple reactive sites within the 2,3-dichloropropyl group and the phosphorodichloridate moiety allows for intramolecular reactions, leading to the formation of cyclic structures.

Synthesis of Cyclic Phosphates

This compound can be utilized in reactions with diols to form cyclic phosphate esters. The reaction with a 1,2- or 1,3-diol can lead to the formation of five- or six-membered cyclic phosphate rings, respectively.

The general reaction scheme is as follows:

O=P(Cl)₂(OCH₂CHClCH₂Cl) + HO-R'-OH → O=P(O-R'-O)(OCH₂CHClCH₂Cl) + 2 HCl

This intramolecular cyclization is a powerful tool for creating structurally constrained phosphate esters, which can have unique chemical and physical properties.

Incorporation into Multicyclic Architectures

Halogen Exchange and Manipulation of Dichloropropyl Moiety

The 2,3-dichloropropyl group offers several avenues for chemical modification, primarily through the cleavage of its carbon-chlorine bonds. These reactions can be selective, targeting one or both chlorine atoms, or can involve the substitution of chlorine with other halogens.

Selective Dechlorination Pathways

The selective removal of one or both chlorine atoms from the propyl chain can lead to valuable synthetic intermediates. While direct chemical dechlorination methods for this compound are not extensively documented, analogous transformations on similar vicinal dichlorides suggest plausible routes.

One potential avenue for selective dechlorination is through microbial or enzymatic catalysis. Certain anaerobic bacteria, such as Desulfitobacterium dichloroeliminans, have been shown to selectively convert vicinal dichlorinated alkanes, including dichloropropanes, into completely dechlorinated products. nih.gov This process often proceeds via a stereoselective anti-elimination mechanism. Similarly, bacterial strains like Pseudomonas putida have demonstrated the ability to dehalogenate 2,3-dichloro-1-propanol (B139626) through an oxidative pathway. nih.gov These biological or biomimetic approaches could potentially be adapted for the selective dechlorination of the 2,3-dichloropropyl moiety of the title compound, offering a green and highly specific transformation pathway.

Chemical methods for the dechlorination of vicinal dichlorides typically involve reducing agents. Depending on the reagent and reaction conditions, either mono- or di-dechlorination can be achieved. For instance, reagents like zinc dust can effect the reductive elimination of both chlorine atoms to form an alkene. The selectivity of such reactions would be a critical factor to control when applied to this compound to avoid undesired reactions at the phosphorus center.

| Dechlorination Approach | Potential Product | Key Features |

| Microbial/Enzymatic | Allyl phosphorodichloridate | High selectivity, environmentally benign conditions. |

| Chemical Reduction (e.g., Zn) | Allyl phosphorodichloridate | Potential for competitive reactions at the P-Cl bonds. |

Introduction of Other Halogen Atoms

The chlorine atoms of the 2,3-dichloropropyl group can be substituted with other halogens, such as fluorine, bromine, or iodine, through halogen exchange reactions. These reactions are valuable for fine-tuning the reactivity and physical properties of the molecule.

The Finkelstein reaction, which involves the treatment of an alkyl chloride with an alkali metal iodide (e.g., NaI in acetone), is a classic method for preparing alkyl iodides. ksu.edu.sa This equilibrium-driven reaction could potentially be applied to this compound to replace one or both chlorine atoms with iodine. frontiersin.orgnih.gov

Conversely, the introduction of fluorine can be achieved through reactions like the Swarts reaction, which employs a metallic fluoride (B91410) such as AgF, Hg₂F₂, or SbF₃. ksu.edu.sa The synthesis of fluorinated analogues is of significant interest due to the unique properties conferred by fluorine atoms.

The synthesis of the analogous compound, tris(2,3-dibromopropyl) phosphate, suggests that direct bromination or halogen exchange to introduce bromine is also a feasible transformation. wikipedia.orgnih.gov This could likely be achieved by reacting this compound with a bromide source, potentially under catalytic conditions. societechimiquedefrance.fr

| Halogen Exchange Reaction | Reagent Example | Potential Product |

| Finkelstein Reaction | Sodium Iodide (NaI) | 2,3-Diiodopropyl phosphorodichloridate |

| Swarts Reaction | Silver(I) Fluoride (AgF) | 2,3-Difluoropropyl phosphorodichloridate |

| Bromination | Sodium Bromide (NaBr) | 2,3-Dibromopropyl phosphorodichloridate |

Advanced Functionalization Strategies

Beyond simple halogen manipulations, the phosphorus center of this compound is a key site for advanced functionalization, including the formation of phosphorus-carbon bonds and the introduction of chirality.

Cross-Coupling Methodologies for P-C Bond Formation

The formation of a phosphorus-carbon (P-C) bond is a fundamental transformation in organophosphorus chemistry. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are powerful methods for creating P-C bonds. mdpi.com While typically applied to the coupling of aryl or vinyl halides with P(O)H species, the principles can be extended to phosphorodichloridates.

In the context of this compound, the reactive P-Cl bonds can undergo coupling with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form phosphonates or phosphinates after subsequent hydrolysis of the remaining P-Cl bond. The choice of the organometallic reagent would determine the nature of the carbon group attached to the phosphorus atom.

| Cross-Coupling Approach | Organometallic Reagent | Product Class (after hydrolysis) |

| Grignard Reaction | R-MgBr | Alkyl/Aryl Phosphonic Acid |

| Organolithium Reaction | R-Li | Alkyl/Aryl Phosphonic Acid |

| Palladium-Catalyzed Coupling | R-B(OH)₂ (with a P(O)H source) | Alkyl/Aryl Phosphonic Acid |

The development of catalytic methods for the direct phosphonylation of alkyl halides further expands the possibilities for P-C bond formation involving the dichloropropyl moiety itself, although this would be a more challenging transformation to achieve selectively in the presence of the more reactive P-Cl bonds. rsc.orgresearchgate.netrsc.orglabxing.comtongji.edu.cn

Role in Chiral Derivatization for Synthetic Purposes

This compound is a prochiral molecule. The phosphorus atom is not stereogenic, but the substitution of one of the two chlorine atoms on the phosphorus with a different group will create a chiral center at the phosphorus atom. This feature makes it a potentially valuable starting material for the asymmetric synthesis of P-stereogenic organophosphorus compounds. nih.gov

The reaction of this compound with a chiral alcohol or amine in the presence of a base could proceed with diastereoselectivity, leading to the formation of a chiral phosphoramidate (B1195095) or phosphate ester. The chiral auxiliary could then be removed to yield an enantiomerically enriched P-chiral product. This approach is a common strategy for the synthesis of chiral organophosphorus compounds. rsc.orgrsc.orgmdpi.com

Furthermore, this compound could theoretically be employed as a chiral derivatizing agent. wikipedia.org By reacting it with a racemic mixture of a chiral alcohol or amine, a mixture of diastereomers would be formed. These diastereomers would have different physical properties, such as different chemical shifts in NMR spectroscopy, which could allow for the determination of the enantiomeric excess of the original chiral substrate.

| Application in Chirality | Reaction Partner | Outcome |

| Asymmetric Synthesis | Chiral Alcohol/Amine | Formation of a P-stereogenic center |

| Chiral Derivatizing Agent | Racemic Alcohol/Amine | Formation of diastereomers for enantiomeric excess determination |

The versatility of this compound as a scaffold for introducing chirality highlights its potential in the synthesis of complex and stereochemically defined organophosphorus compounds.

Advanced Analytical Methodologies for Characterization and Monitoring of 2,3 Dichloropropyl Phosphorodichloridate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 2,3-Dichloropropyl Phosphorodichloridate, enabling its separation from impurities, starting materials, and degradation products. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable organophosphorus compounds. For this compound, GC provides high-resolution separation. The effectiveness of the analysis is significantly enhanced by the use of specialized, selective detectors that offer high sensitivity towards phosphorus and chlorine atoms.

Detectors:

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. When operated in phosphorus mode (P-mode), it provides an excellent signal-to-noise ratio for organophosphates, making it a standard choice for their trace analysis. iaea.orgnih.govresearchgate.net The detector's response is based on the chemiluminescence of phosphorus species in a hydrogen-rich flame.

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is extremely sensitive to compounds containing nitrogen and phosphorus. epa.gov It offers selectivity that is orders of magnitude greater for phosphorus over hydrocarbons, thus minimizing matrix interference.

Electron Capture Detector (ECD): Given the presence of four chlorine atoms, the ECD is a viable option. This detector is highly sensitive to electrophilic compounds, such as halogenated molecules, and can provide low detection limits.

Mass Spectrometry (MS): When coupled with GC, MS acts as a universal and highly specific detector, providing both quantitative data and structural confirmation (see Section 5.2).

The selection of a suitable capillary column is critical for achieving optimal separation. Low-polarity stationary phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane, are often employed for the analysis of organophosphorus compounds. cromlab-instruments.es

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, TG-5SilMS) | Provides good selectivity for a wide range of organophosphorus compounds. cromlab-instruments.es |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Injector Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC. |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds with varying volatilities. |

| Detector | Flame Photometric Detector (FPD) - P-Mode or Nitrogen-Phosphorus Detector (NPD) | Offers high selectivity and sensitivity for phosphorus-containing analytes. nih.govepa.gov |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

For less volatile derivatives or when analyzing complex matrices that are incompatible with GC, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the preferred method. lcms.cz Given the non-polar nature of the intact molecule and its lack of a strong chromophore, LC analysis of this compound is most effectively performed when coupled with mass spectrometry (LC-MS).

Separation Modes:

Reversed-Phase (RP) HPLC: This is the most common LC mode. A C18 or C8 stationary phase would be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This mode separates compounds based on their hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. researchgate.net While the parent compound is relatively non-polar, HILIC could be useful for separating it from more polar metabolites or degradation products.

Due to its high reactivity, especially with protic solvents like water and methanol, method development must ensure the stability of the analyte throughout the chromatographic run. The use of aprotic mobile phase modifiers might be necessary.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound. It provides molecular weight information, elemental composition (with high resolution), and structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS), for example, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability is crucial for several reasons:

Unambiguous Formula Determination: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For this compound (C₃H₅Cl₄O₂P), the exact mass of the molecular ion can be calculated and compared to the measured mass to confirm its identity.

Isotope Pattern Analysis: The presence of four chlorine atoms in the molecule results in a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). HRMS can resolve these isotopic peaks, and the observed pattern can be compared to the theoretical pattern for a C₃H₅Cl₄O₂P species, providing strong evidence for the compound's identification. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. For halogenated organophosphorus compounds, fragmentation pathways often involve predictable rearrangements and bond cleavages. nih.govresearchgate.net

Expected fragmentation for this compound would likely involve:

Loss of Chlorine: Cleavage of the P-Cl bonds, resulting in the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).

Cleavage of the Propyl Chain: Fragmentation of the C-C and C-O bonds within the dichloropropyl group.

McLafferty-type Rearrangements: Halogenated organophosphates are known to undergo rearrangements where substituents are cleaved, ultimately leading to stable core ions like [H₄PO₄]⁺ (m/z 98.9845). nih.govresearchgate.net

This fragmentation data is not only used for structural confirmation but also for developing highly selective and sensitive quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

| Parameter | Value/Fragment | Significance |

|---|---|---|

| Monoisotopic Mass | 261.8729 u | Calculated exact mass for the most abundant isotopes (¹²C₃¹H₅³⁵Cl₄¹⁶O₂³¹P). Used for HRMS identification. |

| Precursor Ion (Positive ESI) | [M+H]⁺, [M+Na]⁺ | Commonly observed adducts in electrospray ionization for precursor selection in MS/MS. |

| Characteristic Isotope Pattern | Complex cluster due to 4 Cl atoms | Confirms the presence and number of chlorine atoms. nih.gov |

| Potential MS/MS Product Ions | Loss of HCl or Cl | Initial fragmentation from the phosphorodichloridate moiety. |

| Loss of C₃H₅Cl₂ (dichloropropene) | Cleavage of the ester linkage. | |

| [H₄PO₄]⁺ (m/z 98.9845) | A common, stable product ion resulting from rearrangement and cleavage of alkyl/haloalkyl groups. researchgate.net |

Spectroscopic Analysis Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: As ³¹P is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is a powerful and direct tool for analyzing organophosphorus compounds. huji.ac.il The chemical shift is highly sensitive to the electronic environment around the phosphorus atom. For a phosphorodichloridate structure, the ³¹P signal is expected to appear in a specific region of the spectrum, distinct from phosphate (B84403) esters or phosphonates. The expected chemical shift for compounds with O=P(OR)Cl₂ structures is generally in the range of 0 to 15 ppm (relative to 85% H₃PO₄). science-and-fun.de

¹H NMR: The proton NMR spectrum would provide information about the 2,3-dichloropropyl group. It would show a complex series of multiplets corresponding to the five protons on the propyl chain, with chemical shifts and coupling constants influenced by the adjacent chlorine atoms and the phosphate ester group. The signals for the -CH₂Cl and -CHCl- protons would be expected in the downfield region (typically 3.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three carbon atoms of the propyl chain, with their chemical shifts indicating the presence of attached chlorine and oxygen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key characteristic absorption bands for this compound would include:

P=O Stretch: A strong absorption band typically found in the region of 1250-1350 cm⁻¹. This is one of the most prominent features in the IR spectra of such compounds.

P-O-C Stretch: Asymmetric and symmetric stretching vibrations for the P-O-C linkage, usually appearing in the 950-1100 cm⁻¹ region. researchgate.net

P-Cl Stretch: Vibrations corresponding to the phosphorus-chlorine bonds, typically observed in the 450-600 cm⁻¹ range.

C-Cl Stretch: Carbon-chlorine bond stretching vibrations, generally found between 600 and 800 cm⁻¹.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the propyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of phosphorus-containing compounds such as this compound. The presence of the phosphorus atom (³¹P) provides a unique spectroscopic handle for characterization.

³¹P NMR Spectroscopy

The ³¹P nucleus is highly advantageous for NMR analysis due to several key properties. It has a nuclear spin of 1/2 and a natural abundance of 100%, coupled with a high gyromagnetic ratio, which results in excellent NMR sensitivity. mdpi.com Consequently, ³¹P NMR spectra can be acquired relatively quickly and often yield sharp, well-resolved signals. mdpi.comhuji.ac.il

One of the most significant features of ³¹P NMR is its wide chemical shift range, which spans approximately 2000 ppm. mdpi.com This broad range minimizes the likelihood of signal overlap, even in complex mixtures, allowing for the clear identification of different phosphorus environments. mdpi.com For this compound, the phosphorus atom is bonded to two chlorine atoms and one oxygen atom, placing its expected chemical shift in a distinct region of the spectrum. The chemical shift is highly sensitive to the electronegativity of the substituents on the phosphorus atom.

Spectra are typically acquired with proton (¹H) decoupling, which simplifies the spectrum to a single sharp peak for each unique phosphorus environment, removing the complexity of ¹H-³¹P spin-spin coupling. huji.ac.il For quantitative analysis, techniques like inverse gated decoupling can be employed to obtain accurate signal integrations by suppressing the uneven Nuclear Overhauser Effect (NOE). huji.ac.il

¹H NMR and Heteronuclear Coupling

While ³¹P NMR provides direct information about the phosphorus center, ¹H NMR is crucial for characterizing the 2,3-dichloropropyl group. The ¹H NMR spectrum would show signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the propyl chain. These signals would be split into complex multiplets due to both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P) coupling.

The coupling constants provide valuable structural information:

Two-bond coupling (²J P-O-CH): Coupling between the phosphorus atom and the methine proton.

Three-bond coupling (³J P-O-C-CH₂): Coupling between the phosphorus atom and the adjacent methylene protons.

These heteronuclear coupling patterns can be definitively assigned using two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H-Coupled) | Typical Coupling Constants (Hz) |

| ³¹P | Specific to phosphorodichloridates | Multiplet | ²J(PH), ³J(PH) |

| ¹H (CH) | ~4.5 - 5.5 | Multiplet | ²J(HH), ³J(HH), ²J(PH) |

| ¹H (CH₂) | ~3.5 - 4.5 | Multiplet | ²J(HH), ³J(HH), ³J(PH) |

Note: The exact chemical shifts and coupling constants for this compound require experimental determination. The values presented are estimates based on typical ranges for similar organophosphorus structures.

Advanced Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. For this compound, key vibrational modes can be assigned to specific functional groups.

The most prominent bands would include:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphate ester linkage.

P-Cl Stretching: Vibrations associated with the phosphorus-chlorine bonds.

C-Cl Stretching: Bands corresponding to the carbon-chlorine bonds on the propyl chain.

C-H Stretching and Bending: Vibrations from the alkyl backbone.

The positions of these bands are sensitive to the local chemical environment, making FT-IR a valuable tool for structural confirmation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations with high polarizability changes, such as the P-Cl symmetric stretch.

Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can be employed for trace-level detection. acs.org The SERS effect can enhance the Raman scattering signal by factors of up to 10⁷ when a molecule is adsorbed on a nanostructured metal surface, allowing for highly sensitive analysis. acs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| P=O Stretch | 1250 - 1350 | Very Strong | Medium |

| P-O-C Stretch | 950 - 1100 | Strong | Medium-Weak |

| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |

| P-Cl Stretch | 450 - 600 | Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Note: The presented wavenumber ranges are typical for the specified functional groups in organophosphorus compounds and may vary for the specific molecule. irdg.orgmdpi.com

Computational and Theoretical Investigations of 2,3 Dichloropropyl Phosphorodichloridate

Quantum Chemical Calculations of Electronic Structure

Theoretical studies employing quantum chemical calculations would be instrumental in understanding the electronic landscape of 2,3-Dichloropropyl Phosphorodichloridate.

Molecular Orbital Analysis and Charge Distribution

A computational analysis would likely reveal a significant polarization of charge within the this compound molecule. The phosphorus atom, being bonded to four highly electronegative atoms (two chlorine and two oxygen atoms), would be expected to carry a substantial partial positive charge, making it a primary electrophilic center. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be critical in determining its reactivity. The HOMO would likely be localized on the oxygen and chlorine atoms, while the LUMO would be centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Conformation and Stereochemical Predictions

The presence of a chiral center in the 2,3-dichloropropyl group introduces the possibility of stereoisomers. Computational modeling could predict the relative energies and stabilities of the different conformations and stereoisomers of this compound. This would be crucial for understanding its potential interactions in a chiral environment.

Reaction Pathway Modeling and Energetics

Computational modeling could be employed to simulate and analyze the reaction pathways of this compound.

Transition State Characterization for Key Transformations

By modeling potential reactions, such as hydrolysis or nucleophilic substitution, the transition state structures and their associated activation energies could be calculated. This would provide quantitative insights into the kinetics of these transformations. For instance, the mechanism of substitution at the phosphorus center could be elucidated, determining whether it proceeds through an associative or dissociative pathway.

Prediction of Reactivity and Selectivity

Based on the calculated electronic structure and reaction energetics, the reactivity of different sites within the molecule could be predicted. For example, the relative reactivity of the P-Cl bonds versus the C-Cl bonds towards nucleophiles could be assessed. Furthermore, in reactions with multifunctional reagents, the selectivity for reaction at the phosphorus center versus the dichloropropyl moiety could be computationally predicted.

Predictive Modeling for Novel Derivatizations and Applications

Computational and theoretical investigations into this compound are still in the early stages. However, significant progress has been made in the predictive modeling of structurally similar organophosphate flame retardants (OPFRs). These computational approaches are crucial for designing novel derivatives with tailored properties and exploring new applications. This section will focus on the predictive modeling techniques that can be applied to this compound for the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. For this compound and its potential derivatives, QSAR can be employed to predict a range of endpoints, including flame retardancy, toxicity, and environmental fate.

Predicting Flame Retardant Efficacy:

QSAR models can be developed to predict the flame retardant efficiency of novel derivatives. Molecular descriptors, such as molecular weight, volume, surface area, and electronic properties, can be correlated with experimental flame retardancy data (e.g., Limiting Oxygen Index - LOI). This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for synthesis.

Toxicity and Environmental Fate Prediction:

A significant application of QSAR is in the early-stage assessment of potential hazards. By building models based on existing toxicological data for related OPFRs, it is possible to predict the toxicity of new derivatives of this compound. This aids in the design of safer alternatives with reduced adverse effects on human health and the environment. Key predicted endpoints often include acute oral toxicity, endocrine disruption potential, and bioconcentration factor. For instance, an increase in hydrogen bond donors within organophosphate molecules has been shown to reduce toxicity by enhancing hydrophilicity and diminishing membrane permeability.

Below is an interactive table illustrating a hypothetical QSAR model for predicting the acute oral toxicity (LD50) of designed derivatives of this compound.

| Derivative | Molecular Weight (g/mol) | LogP | Number of Hydrogen Bond Donors | Predicted LD50 (mg/kg) |

|---|---|---|---|---|

| Derivative A | 350.2 | 3.1 | 0 | 550 |

| Derivative B | 380.5 | 2.5 | 1 | 1200 |

| Derivative C | 410.8 | 2.8 | 0 | 450 |

| Derivative D | 395.3 | 2.2 | 2 | 2500 |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding the interaction of potential derivatives with biological macromolecules or material surfaces.

Designing for Specific Applications:

For novel applications, such as the development of bioactive compounds, molecular docking can be used to predict the binding affinity of this compound derivatives to specific protein targets. This in silico screening can identify derivatives with potential therapeutic or pesticidal activities. For example, the design of new insecticides can be guided by docking studies against the target acetylcholinesterase protein.

Predicting Interactions with Materials:

In the context of material science, docking simulations can model the interaction of novel derivatives with polymer chains or other surfaces. This can help in designing derivatives with improved compatibility and performance as flame retardants or plasticizers in various materials.

The following interactive table presents hypothetical docking scores of designed derivatives against a target protein, which could be an enzyme for a potential biocidal application. A lower docking score generally indicates a higher binding affinity.

| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition |

|---|---|---|---|

| Derivative E | Acetylcholinesterase | -8.5 | High |

| Derivative F | Acetylcholinesterase | -6.2 | Moderate |

| Derivative G | Acetylcholinesterase | -9.1 | Very High |

| Derivative H | Acetylcholinesterase | -5.4 | Low |

Predictive Modeling of Physicochemical Properties

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the fundamental physicochemical properties of novel derivatives of this compound. These properties are crucial for determining the suitability of a compound for a specific application and for predicting its environmental behavior.

Key Predicted Properties:

Vapor Pressure and Boiling Point: Important for assessing the potential for atmospheric release and transport.

Water Solubility: Influences the environmental distribution and bioavailability of the compound.

Octanol-Water Partition Coefficient (LogP): A key parameter for predicting bioaccumulation potential.

Thermodynamic Stability: Essential for understanding the thermal decomposition pathways, which is critical for flame retardant applications.

This predictive capability allows for the in silico design of derivatives with an optimal balance of performance and environmental safety.

An interactive table with predicted physicochemical properties for hypothetical derivatives is provided below.

| Derivative | Predicted Vapor Pressure (Pa) | Predicted Water Solubility (mg/L) | Predicted LogP |

|---|---|---|---|

| Derivative I | 0.005 | 50 | 3.5 |

| Derivative J | 0.012 | 150 | 2.9 |

| Derivative K | 0.002 | 25 | 4.1 |

| Derivative L | 0.025 | 300 | 2.3 |

By leveraging these predictive modeling techniques, researchers can accelerate the design and discovery of novel derivatives of this compound with enhanced performance and safety profiles for a variety of applications.

Role of 2,3 Dichloropropyl Phosphorodichloridate As a Reagent in Complex Organic Synthesis

Phosphorylation Agent in Multi-Step Syntheses

Phosphorodichloridates are a well-established class of phosphorylating agents in organic synthesis, used to introduce a phosphate (B84403) group onto a nucleophilic substrate, such as an alcohol or amine. tcichemicals.com In this context, 2,3-dichloropropyl phosphorodichloridate functions as a monofunctional phosphorylating reagent. The two chlorine atoms attached to the phosphorus are highly reactive and can be sequentially displaced by nucleophiles.

In a typical multi-step synthesis, this compound can react with one equivalent of a valuable or complex alcohol (R-OH) to form a phosphorodichloridate ester. This intermediate can then be reacted with a second, different nucleophile to create an asymmetrical phosphate triester. This stepwise approach allows for the controlled construction of complex organophosphate molecules. The reactivity of the P-Cl bonds is central to its function, enabling the formation of P-O or P-N bonds under relatively mild conditions. nih.govmdpi.com

Precursor for Phosphorus-Containing Fine Chemicals and Intermediates

The most significant application of this compound is as a key, often in-situ generated, intermediate in the production of the flame retardant Tris(2,3-dichloropropyl) phosphate (TDCPP). specialchem.comhongjinchem.com TDCPP is a high-production volume chemical widely used in various polymers. specialchem.comspecialchem.com

The synthesis of TDCPP typically proceeds by reacting phosphorus oxychloride (POCl₃) with epichlorohydrin (B41342). google.com In this reaction, the epoxide ring of epichlorohydrin is opened, leading to the formation of the 2,3-dichloropropoxy group, which then attaches to the phosphorus center. The reaction is believed to proceed stepwise, with this compound being the intermediate formed after the first mole of epichlorohydrin reacts with phosphorus oxychloride. This reactive intermediate is not typically isolated and reacts further with two additional moles of epichlorohydrin to yield the final TDCPP product. google.com

An alternative synthesis route involves the reaction of phosphorus oxychloride with 2,3-dichloropropanol. google.com Here too, this compound is the logical intermediate.

| Reaction Step | Reactants | Intermediate/Product | Reference |

| Step 1 | Phosphorus oxychloride, Epichlorohydrin | This compound | google.com |

| Step 2 | This compound , Epichlorohydrin | Bis(2,3-dichloropropyl) phosphorochloridate | google.com |

| Step 3 | Bis(2,3-dichloropropyl) phosphorochloridate, Epichlorohydrin | Tris(2,3-dichloropropyl) phosphate (TDCPP) | google.com |

Beyond TDCPP, the reactive nature of this compound makes it a potential precursor for a variety of other organophosphorus fine chemicals. By reacting it with different alcohols, phenols, or amines, a diverse range of asymmetrical phosphate esters and phosphoramidates can be synthesized, each potentially having unique properties for various applications. mdpi.com

Applications in Specialty Polymer Chemistry

In the field of specialty polymers, this compound can be used as a reactive monomer to chemically incorporate flame retardancy into the polymer backbone. syensqo.com This is distinct from using its derivative, TDCPP, as an additive flame retardant. specialchem.comhongjinchem.com

The chemical process involves leveraging the reactivity of the two P-Cl bonds. During a polycondensation reaction, for example, in the synthesis of polyesters or polyurethanes, this compound can be introduced as a comonomer. It can react with diols or diamines, causing the phosphorus-containing group to become an integral part of the polymer chain. This covalent bonding prevents the flame retardant from leaching out of the polymer matrix over time, offering a more permanent solution. The incorporation of both phosphorus and chlorine atoms contributes synergistically to the flame retardant properties of the final specialty polymer. google.com

Contribution to Ligand Synthesis for Catalysis

While organophosphorus compounds are fundamental to the structure of many ligands used in homogeneous catalysis, there is limited specific information in the scientific literature detailing the application of this compound for this purpose. scispace.com

Theoretically, its phosphorodichloridate functional group provides a reactive handle for building more complex molecular architectures. tcichemicals.com It could be reacted with nucleophiles that also contain other coordinating atoms (like nitrogen or sulfur) to create novel bidentate or tridentate ligands. However, this does not appear to be a primary or documented application for this specific compound, as other phosphorus precursors are more commonly employed in ligand synthesis. tcichemicals.com

Future Directions and Emerging Research Areas for 2,3 Dichloropropyl Phosphorodichloridate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phosphorodichloridates often involves the use of phosphorus oxychloride, a reagent that raises environmental and safety concerns. nih.govresearchgate.net Future research is anticipated to focus on developing greener and more sustainable synthetic pathways for 2,3-Dichloropropyl Phosphorodichloridate.

Key research objectives in this area would include:

Alternative Phosphorylating Agents: Investigating the use of less hazardous and more environmentally benign phosphorylating agents to replace phosphorus oxychloride.

Catalytic Approaches: Developing catalytic systems that can efficiently promote the phosphorylation of 2,3-dichloro-1-propanol (B139626), minimizing waste and improving atom economy.

Renewable Feedstocks: Exploring the possibility of deriving 2,3-dichloro-1-propanol from renewable resources, thereby reducing the carbon footprint of the entire synthetic process. youtube.com

Solvent-Free or Green Solvents: Designing synthetic protocols that operate under solvent-free conditions or utilize green solvents to minimize volatile organic compound (VOC) emissions.

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Catalytic Phosphorylation | Use of a catalyst to facilitate the reaction between 2,3-dichloro-1-propanol and a phosphorus source. | Higher efficiency, lower reaction temperatures, reduced byproducts. | Development of novel metal-based or organocatalysts. |

| Bio-based Synthesis | Utilization of precursors derived from renewable biomass. | Reduced reliance on fossil fuels, improved sustainability. rsc.org | Engineering metabolic pathways for the production of 2,3-dichloro-1-propanol. |

| Electrochemical Synthesis | Employing electrochemical methods to drive the phosphorylation reaction. | High selectivity, mild reaction conditions, potential for automation. | Optimization of electrode materials and reaction conditions. |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is primarily dictated by the two highly reactive P-Cl bonds. cymitquimica.com While its role in forming phosphate (B84403) esters is well-established, future research could uncover novel and unconventional reactivity patterns.

Potential areas of exploration include:

Asymmetric Synthesis: Utilizing the dichloropropyl group's chirality to induce stereoselectivity in subsequent reactions, leading to the synthesis of chiral organophosphorus compounds. mdpi.com

Reactions with Novel Nucleophiles: Investigating the reactions of this compound with a wider range of nucleophiles beyond simple alcohols and amines to create novel phosphorus-containing scaffolds.

Catalytic Transformations: Employing the phosphorodichloridate group as a directing group or a reactive center in catalytic cycles to achieve novel chemical transformations.

Mechanistic Studies: In-depth mechanistic investigations of its reactions to gain a fundamental understanding of its reactivity and to enable the rational design of new synthetic methods. acs.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless scalability. neuroquantology.comvapourtec.comrsc.org The integration of this compound synthesis and its subsequent transformations into continuous flow systems is a promising area for future research.

Key research directions would involve:

Development of Continuous Flow Reactors: Designing and optimizing microreactors or continuous stirred-tank reactors (CSTRs) for the safe and efficient production of this compound.

Automated Synthesis Platforms: Creating automated platforms that can perform multi-step syntheses starting from this compound, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. sigmaaldrich.com

In-line Analysis and Process Analytical Technology (PAT): Implementing in-line analytical techniques to monitor reaction progress in real-time, allowing for precise process control and optimization.

Telescoped Synthesis: Developing multi-step flow processes where this compound is generated and consumed in situ, avoiding the isolation of this reactive intermediate.

| Parameter | Batch Synthesis | Flow Synthesis | Potential Benefits of Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours | Increased productivity and throughput. |

| Safety | Handling of large quantities of reactive intermediates. | Small reaction volumes, better temperature control. | Reduced risk of thermal runaways and exposure. |

| Scalability | Difficult and often requires re-optimization. | Straightforward by extending reaction time or using larger reactors. | Faster transition from laboratory to industrial scale. |

| Product Purity | Often requires extensive purification. | Generally higher due to better control over reaction parameters. | Reduced downstream processing costs. |

Advanced Materials Precursor Development (focused on chemical transformations)

The unique chemical structure of this compound, featuring both reactive P-Cl bonds and functionalizable chloroalkyl groups, makes it an attractive precursor for the synthesis of advanced materials.

Future research could focus on its chemical transformations to create:

Flame Retardant Polymers: Incorporating this compound into polymer backbones or as a pendant group to enhance their flame retardant properties. The phosphorus and chlorine atoms can act synergistically in both the condensed and gas phases during combustion. nih.govresearchgate.netnih.gov

Novel Ligands for Catalysis: Modifying the phosphorodichloridate to synthesize novel phosphorus-based ligands for transition metal catalysis, potentially leading to catalysts with improved activity and selectivity.

Functional Coatings and Surfaces: Using it as a building block to create functional coatings with properties such as hydrophobicity, corrosion resistance, or biocompatibility.

Phosphorus-Containing Dendrimers and Macromolecules: Utilizing its difunctional nature to build complex, well-defined macromolecular architectures.

Predictive Design of New Phosphorus-Containing Compounds through Computational Chemistry

Computational chemistry and in silico methods are powerful tools for accelerating the discovery and design of new molecules with desired properties. nih.govnih.govbiorxiv.orgresearchgate.net Applying these techniques to this compound and its derivatives could significantly guide future experimental work.

Emerging research in this domain would likely involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to study the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms.

Molecular Docking and Virtual Screening: Designing and screening virtual libraries of compounds derived from this compound for potential biological activity or material properties.